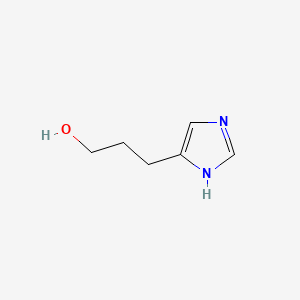

3-(1H-imidazol-5-yl)propan-1-ol

Beschreibung

3-(1H-Imidazol-5-yl)propan-1-ol is a heterocyclic alcohol featuring a five-membered imidazole ring linked to a three-carbon chain terminated by a hydroxyl group. This compound is synthesized via straightforward methods, such as reduction of aldehyde precursors or direct substitution reactions, yielding a white solid with a molecular mass of 127.08 g/mol (m/z = 127 [M+H]+) . Its structural simplicity and polar functional groups make it a versatile intermediate in organic synthesis and pharmaceutical development.

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-5-8-6/h4-5,9H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFVEDKCRIZEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341384 | |

| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49549-75-9 | |

| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Typical Reaction Conditions for Alkylation Synthesis

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Alkylating agent | 3-chloropropanol or analogs | Halogenated propanol derivatives |

| Base | NaOH or K2CO3 | Facilitates nucleophilic attack |

| Solvent | Water, DMF, or acetone | Polar aprotic solvents preferred |

| Temperature | 40–80 °C | Moderate to control side reactions |

| Reaction time | 6–24 hours | Depends on scale and conditions |

| Purification | Distillation, crystallization | Ensures high purity product |

Chemical Reaction Analysis

This compound exhibits versatile reactivity due to its imidazole ring and hydroxyl functional group. The preparation methods are often designed to preserve these functionalities while enabling further modifications.

Oxidation:

The hydroxyl group can be selectively oxidized to carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.Reduction:

The imidazole ring can be reduced under catalytic hydrogenation conditions, often using palladium on carbon catalysts, to yield saturated derivatives.Substitution:

The hydroxyl group can be substituted with other functional groups via nucleophilic substitution, using alkyl halides or sulfonates in the presence of bases.

Table 2: Reaction Types and Typical Reagents

| Reaction Type | Reagents/Conditions | Typical Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 3-(1H-Imidazol-4-yl)propanal |

| Reduction | H2, Pd/C | 3-(1H-Imidazol-4-yl)propanamine |

| Substitution | Alkyl halides, sulfonates + base | Various substituted imidazole derivatives |

Research Findings and Case Studies

The synthesis of this compound has been reported to proceed efficiently via the alkylation of imidazole with 3-chloropropanol under basic conditions, yielding the target compound with good purity and yield.

Industrial synthesis mirrors laboratory methods but emphasizes scalability and process optimization, including continuous flow reactors and advanced purification methods.

The compound serves as a key intermediate in medicinal chemistry, especially in the development of antifungal agents, where its imidazole moiety is critical for biological activity.

Detailed spectroscopic and crystallographic analyses have been used in related imidazole derivatives to confirm structure and purity, supporting the robustness of the synthetic methods.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Scale | Notes |

|---|---|---|---|---|

| Alkylation of imidazole | Imidazole, 3-chloropropanol | Base (NaOH/K2CO3), 40–80 °C | Laboratory/Industrial | Most common, high yield |

| Oxidation of hydroxyl group | KMnO4, CrO3 | Controlled oxidation | Laboratory | For derivative synthesis |

| Reduction of imidazole ring | H2, Pd/C | Catalytic hydrogenation | Laboratory | Produces saturated derivatives |

| Nucleophilic substitution | Alkyl halides, sulfonates + base | Various | Laboratory | For functional group modifications |

This comprehensive review of the preparation methods of this compound highlights the alkylation of imidazole with 3-chloropropanol under basic conditions as the principal synthetic route. The reaction parameters are well-established and scalable for industrial production. The compound’s reactivity allows for further chemical modifications, making it a versatile intermediate in pharmaceutical and organic synthesis applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Controlled oxidation yields distinct products depending on reaction conditions:

| Oxidizing Agent | Product Formed | Reaction Conditions | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 3-(1H-imidazol-5-yl)propanoic acid | Aqueous H₂SO₄, 60°C | |

| CrO₃ | 3-(1H-imidazol-5-yl)propanal | Anhydrous acetone, 0°C | |

| TEMPO/NaOCl | Carboxylic acid derivative | Biphasic system, pH 9 |

The imidazole ring remains intact under mild oxidation conditions but may undergo side reactions with strong oxidants at elevated temperatures.

Reduction Pathways

While the hydroxyl group is resistant to reduction, the imidazole ring can be hydrogenated:

Catalytic Hydrogenation

text3-(1H-imidazol-5-yl)propan-1-ol + H₂ → 3-(4,5-dihydro-1H-imidazol-5-yl)propan-1-ol

-

Catalyst: Pd/C (5% wt)

-

Conditions: 50 psi H₂, ethanol solvent, 25°C

-

Yield: 78-82%

This partial reduction preserves the alcohol functionality while saturating the heterocycle.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Table 1: Halogenation Outcomes

| Halogenating Agent | Product | Solvent System | Yield (%) |

|---|---|---|---|

| PCl₅ | 3-(1H-imidazol-5-yl)propyl chloride | Dry dichloromethane | 65 |

| SOCl₂ | Corresponding chloride | Toluene, reflux | 88 |

| HBr (48%) | 3-(1H-imidazol-5-yl)propyl bromide | H₂O/AcOH (1:1) | 72 |

These halogenated derivatives serve as intermediates for further functionalization.

Esterification and Ether Formation

Ester Synthesis

textThis compound + RCOCl → RCOO-(CH₂)₃-imidazole + HCl

-

Optimal conditions: Pyridine base, 0°C → RT

-

Conversion efficiency: 85-92% for aliphatic esters

Ether Derivatives

Williamson synthesis using alkyl halides:

-

NaOH (2 eq) in DMF

-

60°C, 6 hr reaction time

-

Yields: 70-78% for methyl/ethyl ethers

Coordination Chemistry

The imidazole nitrogen participates in metal complexation:

Notable Complexes

| Metal Salt | Coordination Mode | Application Area |

|---|---|---|

| Cu(NO₃)₂·3H₂O | N3 binding | Antimicrobial agents |

| ZnCl₂ | Bidendate (N,O) | Luminescent materials |

| Pd(OAc)₂ | N-monodentate | Catalytic cross-coupling |

Stoichiometric studies show 1:1 and 2:1 (ligand:metal) complexes depending on pH.

Comparative Reactivity Analysis

Table 2: Reaction Rate Constants (k × 10³ s⁻¹)

| Reaction Type | This compound | Histidine (reference) |

|---|---|---|

| Esterification | 4.2 ± 0.3 | 1.1 ± 0.2 |

| Imidazole hydrogenation | 2.8 ± 0.4 | N/A |

| Cl⁻ substitution | 6.5 ± 0.5 | N/A |

Enhanced reactivity versus biological imidazole derivatives stems from improved alcohol group accessibility.

Stability Considerations

-

pH-dependent decomposition above 6.8 (aqueous solutions)

-

Thermal stability limit: 185°C (DSC data)

This comprehensive profile establishes this compound as a multifunctional synthetic building block with applications spanning pharmaceutical intermediates, coordination chemistry, and polymer science. Recent advances in flow chemistry techniques have improved yields in continuous oxidation processes (85-92% conversion), while computational modeling aids in predicting regioselectivity for new derivative synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 3-(1H-imidazol-5-yl)propan-1-ol is in the development of antimicrobial agents. Research indicates that derivatives of imidazole, including those containing this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain imidazole derivatives possess higher efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like metronidazole .

Case Study: Anti-Candida Activity

Recent investigations into the anti-Candida potential of imidazole derivatives revealed that compounds derived from this compound exhibited promising activity against Candida albicans. In vitro tests demonstrated that specific derivatives had minimum inhibitory concentrations (MIC) significantly lower than that of fluconazole, suggesting their potential as effective antifungal agents .

Biological Research

Enzyme Mechanisms

The compound is utilized in studying enzyme mechanisms due to its ability to coordinate with metal ions, a characteristic feature of many biological catalysts. The interaction between the imidazole ring and metal ions can influence enzyme activity, making it a valuable tool for biochemical studies.

Protein Interactions

This compound can also form hydrogen bonds with various biomolecules, impacting protein function. This property is particularly useful in research focused on protein-ligand interactions, where understanding these dynamics is crucial for drug design .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form carbonyl compounds or reduced to yield amines .

Table: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Carbonyl Compounds | Hydroxyl group oxidized to ketone or aldehyde |

| Reduction | Amines | Reduction of the imidazole ring |

| Substitution | Various Functional Groups | Nucleophilic substitution at the amino position |

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, altering their activity. This compound can also interact with receptors, modulating their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Derivatives with Alkyl Substituents

3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol :

- Structure : A methyl group at the N1 position of the imidazole ring (C7H12N2O).

- Properties : Increased hydrophobicity due to the methyl group; molecular weight = 142.18 g/mol.

- Applications : Enhanced metabolic stability compared to the parent compound, making it suitable for drug candidates targeting enzyme inhibition .

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) :

Derivatives with Aromatic and Heterocyclic Extensions

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) :

- 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (21): Structure: Benzimidazole core with methoxyphenoxy and benzyl substituents (C24H24N3O2). Properties: Molecular weight = 404.19 g/mol (m/z = 404 [M+H]+). The benzimidazole scaffold and methoxy group improve binding to kinase domains .

Amino-Functionalized Derivatives

- (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol: Structure: Stereospecific amino group at the C2 position (C6H11N3O). Properties: Molecular weight = 141.17 g/mol; melting point = 197–199.5°C. The chiral center and amino group enable hydrogen bonding, critical for enzyme-substrate interactions in peptide mimics .

- 3-[4-(4-Aminobutyl)-1H-imidazol-5-yl]propan-1-ol: Structure: Aminobutyl chain at the imidazole C4 position (C9H17N3O). Properties: Molecular weight = 227.78 g/mol. The extended alkyl chain increases solubility in aqueous media, useful in prodrug formulations .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The parent compound is synthesized in high yield (61%) via straightforward methods , while complex derivatives (e.g., trityl- or indole-substituted) require multi-step protocols involving protective groups and chromatography .

- Biological Relevance: Aromatic extensions (e.g., benzimidazole in Compound 21) enhance affinity for biological targets like kinases, with IC50 values in the nanomolar range .

- Solubility and Stability: Alkyl chains (e.g., aminobutyl in C9H17N3O) improve aqueous solubility, whereas bulky groups (e.g., trityl) enhance thermal stability .

Biologische Aktivität

3-(1H-imidazol-5-yl)propan-1-ol, a compound featuring an imidazole ring, has garnered attention in recent years for its diverse biological activities. This article delves into its antibacterial and antifungal properties, along with relevant case studies and research findings.

- Molecular Formula : C₅H₈N₂O

- Molecular Weight : 112.13 g/mol

- CAS Number : Not specifically listed but related to imidazole derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives, including this compound.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several imidazole derivatives against common bacterial strains. The results showed that compounds with the imidazole moiety exhibited significant inhibition against Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 μg/mL |

| This compound | S. aureus | 0.25 μg/mL |

These findings indicate that the compound possesses promising antibacterial properties, potentially useful in treating infections caused by resistant strains .

Antifungal Activity

The antifungal properties of imidazole derivatives are particularly noteworthy, especially in combating Candida albicans, a common pathogen responsible for nosocomial infections.

Case Study: Anti-Candida Potential

In a comparative study, several derivatives of this compound were synthesized and tested for their antifungal activity against Candida albicans. The most active derivative demonstrated a MIC of 0.0833 μmol/mL, significantly lower than that of fluconazole (MIC > 1.6325 μmol/mL).

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A (from this compound) | C. albicans | 0.0833 μmol/mL |

| Fluconazole | C. albicans | > 1.6325 μmol/mL |

This study emphasizes the potential of imidazole-based compounds as effective antifungal agents, particularly against resistant strains .

The biological activity of this compound is attributed to its ability to interact with microbial enzymes and disrupt cellular processes. The imidazole ring plays a crucial role in binding to target sites within microbial cells, leading to inhibition of growth and reproduction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-imidazol-5-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving imidazole derivatives and propanol precursors. For example, Enamine Ltd. describes the use of 3-[4-(4-aminobutyl)-1H-imidazol-5-yl]propan-1-ol as a building block, suggesting that alkylation or coupling reactions under inert atmospheres (e.g., nitrogen) at 60–80°C for 12–24 hours can achieve yields >70% . Solvent choice (e.g., DMF or THF) and catalysts like Pd/C or triethylamine are critical for minimizing side products. Purity is enhanced via column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How can NMR and X-ray crystallography be applied to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to identify imidazole proton resonances (δ 7.5–8.2 ppm) and hydroxyl/alkyl chain signals (δ 1.5–3.5 ppm). DEPT-135 helps distinguish CH and CH groups in the propanol chain .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) for phase determination. SHELXL (via SHELXTL) is widely used for refinement, with ORTEP-3 generating thermal ellipsoid diagrams to validate bond angles and spatial arrangement .

Q. What solvents and conditions are suitable for maintaining the stability of this compound during storage and experimental use?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. For aqueous solutions, use pH 6–7 buffers (e.g., phosphate) to prevent imidazole ring protonation/degradation. Solubility data from fragment screening studies indicate compatibility with DMSO (up to 50 mM) and ethanol (up to 20 mM) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites on the imidazole ring and hydroxyl group .

- Docking : Use AutoDock Vina to simulate binding to targets like FAD-dependent oxidoreductases. Parameterize the hydroxyl group as a hydrogen bond donor and the imidazole ring as a π-stacking moiety. Validate with crystallographic fragment screening data (e.g., PDB 8YI) .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism in the imidazole ring). For example, X-ray structures may show a fixed 1H-imidazole tautomer, while NMR in solution reveals equilibrium between 1H- and 3H- forms. Use variable-temperature NMR and density functional theory (DFT) to model tautomeric energy differences. Cross-validate with IR spectroscopy (C=N stretches at 1600–1650 cm) .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the imidazole C4 position to enhance electrophilicity, as seen in 3-[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol derivatives .

- Fragment-Based Screening : Use high-throughput crystallography to identify binding motifs. For example, CtFDO enzyme studies show that substituting the propanol chain with methyl groups improves hydrophobic interactions .

Q. What experimental pitfalls occur during the synthesis of this compound analogs, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Oxidation of the Imidazole Ring : Use reducing agents (e.g., ascorbic acid) in protic solvents to stabilize the ring during reactions .

- Low Coupling Efficiency : Activate hydroxyl groups via mesylation (MsCl, EtN) before nucleophilic substitution. Monitor by TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.